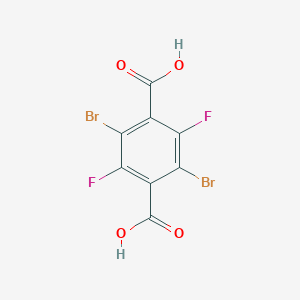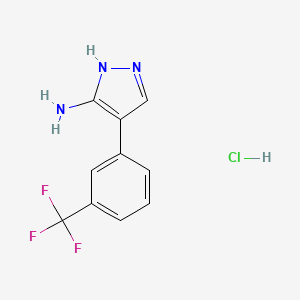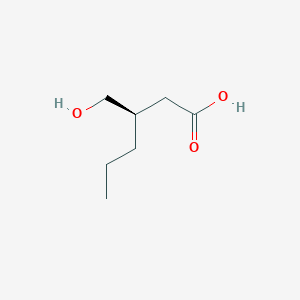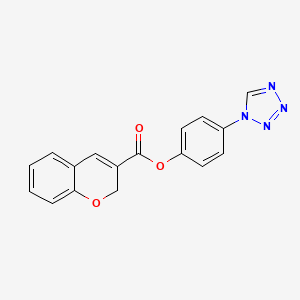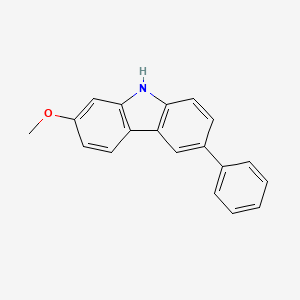
2-Methoxy-6-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-phenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various applications, including optoelectronics, organic light-emitting diodes (OLEDs), and photovoltaic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-phenyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the palladium-catalyzed C-H bond amination reaction, which operates under mild conditions and produces carbazole derivatives in good yields . Another approach involves the use of magnetically recoverable palladium nanocatalysts supported on green biochar, enabling efficient tandem reactions for the synthesis of carbazoles from anilines and dihaloarenes under microwave irradiation .
Industrial Production Methods: Industrial production of carbazole derivatives often employs electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives, depending on the active positions. These methods result in materials with excellent optoelectronic properties and high charge carrier mobility .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-6-phenyl-9H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions often involve the use of hydrogenation catalysts to reduce carbazole derivatives to their corresponding amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of carbazole can yield oligomers and tricarbazyl compounds .
Aplicaciones Científicas De Investigación
2-Methoxy-6-phenyl-9H-carbazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-6-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can influence various biological and chemical processes. For example, its oxidation can lead to the formation of reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound of 2-Methoxy-6-phenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, making it suitable for optoelectronic applications.
Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths compared to poly(2,7-carbazole).
Uniqueness: this compound stands out due to its specific functionalization, which imparts unique properties such as enhanced photochemical stability and specific redox behavior. These characteristics make it particularly valuable in applications requiring high stability and efficient charge transport .
Propiedades
Fórmula molecular |
C19H15NO |
|---|---|
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
2-methoxy-6-phenyl-9H-carbazole |
InChI |
InChI=1S/C19H15NO/c1-21-15-8-9-16-17-11-14(13-5-3-2-4-6-13)7-10-18(17)20-19(16)12-15/h2-12,20H,1H3 |
Clave InChI |
NPTFRHHWXBMHSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


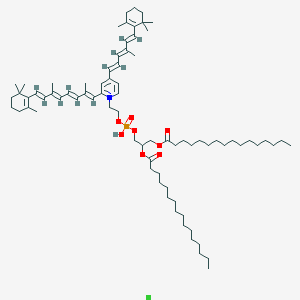
![Endo-8-azabicyclo[3.2.1]octan-2-ol;hydrochloride](/img/structure/B12945978.png)

![(3AS,7aR)-octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B12945986.png)
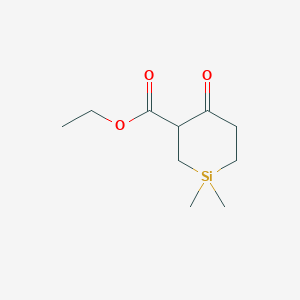
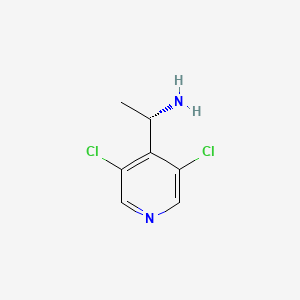

![Bicyclo[4.3.2]undecan-10-one](/img/structure/B12946006.png)
